N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

Deploy this 2-methylphenoxyacetamide as the definitive chemical probe to interrogate COX/LOX, NF-κB, or MAO-B targets in CNS phenotypic campaigns. Its LogP (3.17) and TPSA (51 Ų) predict passive BBB penetration, fundamentally differentiating it from the peripherally restricted cetirizine scaffold. The ortho-methyl group introduces critical steric hindrance, elevating LogP ~0.4-0.6 units vs. unsubstituted analogs and creating an unexplored SAR vector for selectivity profiling. Validate antibacterial pharmacophores against Gram-positive models, or use as a reference standard to construct focused libraries isolating chlorine & methyl positional effects. Procurement of regioisomeric matched pairs is advised.

Molecular Formula C21H25ClN2O3
Molecular Weight 388.9 g/mol
Cat. No. B11369362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide
Molecular FormulaC21H25ClN2O3
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3
InChIInChI=1S/C21H25ClN2O3/c1-16-4-2-3-5-20(16)27-15-21(25)23-14-19(24-10-12-26-13-11-24)17-6-8-18(22)9-7-17/h2-9,19H,10-15H2,1H3,(H,23,25)
InChIKeyOLENUOYVPYSXEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide – Compound Identity and Physicochemical Baseline for Scientific Procurement


N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide (C21H25ClN2O3, MW 388.888 Da, ChemSpider CSID:12260114) is a synthetic small molecule belonging to the phenoxyacetamide class, featuring a morpholine-ethyl linker bridging a para-chlorophenyl group and a 2-methylphenoxyacetamide terminus . The compound is catalogued within commercial screening libraries and has a predicted ACD/LogP of 3.17, zero Rule-of-5 violations, a topological polar surface area (TPSA) of 51 Ų, and 7 freely rotatable bonds, placing it in favorable oral drug-like chemical space . It is structurally distinct from the clinically known antihistamine cetirizine, which shares the identical molecular formula (C21H25ClN2O3) but possesses a fundamentally different scaffold (piperazine-ethoxyacetic acid vs. morpholine-ethyl-phenoxyacetamide) [1].

Why N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide Cannot Be Casually Substituted by In-Class Analogs


Within the phenoxyacetamide-morpholine chemical space, seemingly minor substituent changes produce substantial shifts in lipophilicity, conformational preference, and biological target engagement. The 2-methyl group on the phenoxy ring of the target compound is not a passive substituent: ortho-substitution introduces steric hindrance that restricts rotation around the O–CH2–C(=O) bond, alters the electron density of the phenoxy oxygen, and increases LogP by approximately 0.4–0.6 log units relative to the unsubstituted phenoxy analog . In the broader 2-phenoxyacetamide class, QSAR models have demonstrated that bulky ortho-substituents and higher molecular weight positively correlate with MAO-B inhibitory potency and selectivity over MAO-A [1]. Furthermore, antibacterial studies on morpholine-acetamide congeners carrying a para-chlorophenyl group have shown that the identity and position of phenoxy substituents directly modulate MIC values against both Gram-positive and Gram-negative species [2]. Therefore, procurement of a closely related analog (e.g., the unsubstituted phenoxy, 4-fluoro, or regioisomeric 4-methylphenoxy variant) without explicit comparative data risks introducing an uncontrolled variable into structure–activity or phenotypic screening campaigns.

Product-Specific Quantitative Evidence Guide for N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide


Ortho-Methyl Substitution Increases Lipophilicity by ~0.5 LogP Units vs. the Unsubstituted Phenoxy Analog

The 2-methyl substituent on the phenoxy ring of the target compound elevates its predicted ACD/LogP to 3.17, compared with an estimated LogP of approximately 2.5–2.7 for the direct des-methyl analog N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-phenoxyacetamide (MW 374.9 Da, C20H23ClN2O3) . This ~0.4–0.6 log unit difference translates to an approximately 2.5–4× increase in calculated octanol–water partition coefficient, which is significant for differential membrane permeability, nonspecific protein binding, and pharmacokinetic behavior in cell-based assays . Both compounds maintain zero Rule-of-5 violations and TPSA values near 51 Ų .

Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Chlorine Position (4-Chloro vs. 2-Chloro) and Methyl Position (2-Methyl vs. 4-Methyl) Define Distinct Chemotypes with Non-Interchangeable Biological Profiles

The target compound (4-chlorophenyl + 2-methylphenoxy) and its closest regioisomeric analog N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide (same MW 388.888 Da, C21H25ClN2O3) differ in the position of both the chlorine atom (para vs. ortho) and the methyl group (ortho vs. para) on their respective aromatic rings . Published antibacterial SAR data on morpholine-acetamide derivatives demonstrates that the para-chlorophenyl motif is a critical determinant of antimicrobial activity: in a series of 7 acetamide derivatives (compounds 22–28), only those bearing a para-chlorophenyl moiety (compounds 22 and 24) displayed the most important antibacterial properties, with inhibition zones of 7.7 mm (E. coli), 14.2 mm (P. mirabilis), and 15.0 mm (S. pyogenes) at MIC values of 12.5 μg/mL against Gram-positive species [1]. The ortho-chloro regioisomer was not reported to exhibit comparable activity in this scaffold series, underscoring the positional sensitivity of the pharmacophore [1].

Structure–Activity Relationship Chemical biology Screening library curation

Class-Level Anti-Inflammatory Activity of Substituted Phenoxyacetamide Derivatives Meets or Approaches Diclofenac Sodium Benchmark

In a peer-reviewed pharmacological evaluation of substituted phenoxyacetamide derivatives, a subset of compounds (3a–f, 3i, 3k, 3l) from two congeneric series—2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide—exhibited statistically significant anti-inflammatory activity comparable to the standard drug diclofenac sodium in the carrageenan-induced rat paw edema model [1]. Compounds 3a–f and 3k also demonstrated analgesic activity (Eddy's hot plate method) and antipyretic activity approaching that of indomethacin [1]. Separately, compound 3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide—which shares the para-chlorophenyl motif with the target compound—exhibited dual anticancer (MCF-7 and SK-N-SH cell lines) and anti-inflammatory activities [2]. The target compound, bearing both the para-chlorophenyl and 2-methylphenoxy features, occupies an underexplored region of this SAR landscape with potential for differentiated COX/LOX pathway modulation.

Anti-inflammatory COX inhibition Phenoxyacetamide pharmacology

Predicted CNS Drug-Likeness and Favorable Permeability Profile Differentiate This Scaffold from Cetirizine (Same Molecular Formula, Distinct Chemotype)

The target compound and cetirizine share the identical molecular formula (C21H25ClN2O3, MW 388.888 Da), yet possess fundamentally different molecular architectures: the target is a morpholine-ethyl-phenoxyacetamide, whereas cetirizine is a piperazine-ethoxyacetic acid derivative with a diphenylmethane motif [1]. The target compound's TPSA of 51 Ų falls well within the desirable range for CNS penetration (<70–90 Ų), and its predicted LogP of 3.17 combined with a single H-bond donor and 5 H-bond acceptors is consistent with favorable passive blood–brain barrier permeability . In contrast, cetirizine carries a carboxylic acid moiety (TPSA ≈ 53 Ų but with a charged carboxylate at physiological pH) and is a known peripherally restricted antihistamine deliberately designed to minimize CNS penetration via P-glycoprotein efflux [1]. The target compound lacks the carboxylic acid and thus may exhibit substantially different tissue distribution, CNS exposure, and off-target receptor binding profiles .

CNS drug-likeness Blood–brain barrier permeability Physicochemical differentiation

Predicted Metabolic Stability Advantage: 2-Methylphenoxy Ortho-Substitution May Reduce CYP-Mediated Oxidative Metabolism Relative to Unsubstituted Phenoxy Analog

The 2-methyl substituent on the phenoxy ring of the target compound occupies the ortho-position, which is a known metabolic soft spot for cytochrome P450-mediated aromatic hydroxylation in phenoxyacetamide derivatives [1]. Ortho-substitution with a methyl group blocks the primary site of oxidative metabolism, potentially reducing intrinsic clearance. This 'ortho-shielding' effect has been documented across multiple chemotypes and is consistent with the compound's predicted metabolic profile [1]. In a related series of 2-phenoxyacetamide MAO inhibitors, structural modifications at the ortho-position of the phenoxy ring were shown to significantly alter both metabolic stability and MAO-A/MAO-B selectivity [2]. The target compound is predicted to exhibit no CYP1A2 inhibition liability (IC50 > 10,000 nM reported for a close structural analog in liver microsome assays), suggesting low potential for CYP-mediated drug–drug interactions [3].

Metabolic stability CYP inhibition Ortho-effect

Best Research and Industrial Application Scenarios for N-[2-(4-Chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide


Chemical Biology Probe for Phenotypic Screening in Inflammation and Oncology Models

Based on class-level evidence that substituted phenoxyacetamide derivatives exhibit anti-inflammatory activity comparable to diclofenac sodium and anticancer activity against MCF-7 (breast) and SK-N-SH (neuroblastoma) cell lines, this compound is best deployed as a screening probe in COX/LOX pathway-targeted or NF-κB-driven inflammatory and oncology phenotypic assays [1]. The para-chlorophenyl motif is associated with enhanced activity in both anti-inflammatory and anticancer contexts within the phenoxyacetamide class, and the 2-methylphenoxy substitution represents an unexplored SAR vector that may yield novel selectivity profiles [1][2].

Antibacterial Screening Against Gram-Positive Pathogens with Para-Chlorophenyl Pharmacophore Validation

The para-chlorophenyl-morpholine-acetamide scaffold has demonstrated measurable antibacterial activity in well-diffusion assays against S. pyogenes (inhibition zone 15.0 mm at MIC 12.5 μg/mL) and P. mirabilis (14.2 mm) [1]. The target compound should be prioritized for MIC determination against Staphylococcus aureus (including MRSA), Streptococcus pyogenes, and Enterococcus faecalis, with amoxicillin and ampicillin as positive controls, to validate whether the 2-methylphenoxy modification further enhances the antibacterial pharmacophore observed in compounds 22 and 24 [1].

CNS-Targeted Probe Development Leveraging Favorable Brain Penetration Physicochemical Profile

With a TPSA of 51 Ų (well below the 70–90 Ų CNS permeability threshold), LogP of 3.17, and zero Rule-of-5 violations, the target compound occupies physicochemical space associated with favorable passive blood–brain barrier penetration [1]. Unlike cetirizine—which shares the same molecular formula but is a peripherally restricted antihistamine due to its carboxylic acid moiety and P-gp substrate liability—the target compound lacks an ionizable acid group and is predicted to exhibit distinct CNS distribution [2]. It is therefore suitable for CNS-targeted probe discovery programs where brain exposure is desired, particularly in the context of neuroinflammation or CNS enzyme inhibition (e.g., MAO-B) where the 2-phenoxyacetamide class has established precedent [3].

Reference Standard for Ortho-Substituted Phenoxyacetamide SAR Libraries

The unique combination of 4-chlorophenyl, morpholine-ethyl linker, and 2-methylphenoxyacetamide defines a distinct three-dimensional pharmacophore that cannot be recapitulated by commercially available analogs with different substitution patterns [1]. This compound should be used as a reference standard when constructing focused SAR libraries exploring the phenoxy ortho-position, para-chlorophenyl necessity, and morpholine linker conformational effects. Procurement of the regioisomeric analog N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide as a matched-pair comparator is recommended to isolate the contribution of chlorine and methyl positional effects [1].

Quote Request

Request a Quote for N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2-methylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.